molecular formula C9H11Br B157001 2-Bromomesitylene CAS No. 576-83-0

2-Bromomesitylene

Cat. No.: B157001
CAS No.: 576-83-0
M. Wt: 199.09 g/mol
InChI Key: RRTLQRYOJOSPEA-UHFFFAOYSA-N
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Description

2-Bromomesitylene (CAS 576-83-0), also known as 2-bromo-1,3,5-trimethylbenzene, is a brominated aromatic compound with the molecular formula C₉H₁₁Br and a molecular weight of 199.09 g/mol . It features a benzene ring substituted with three methyl groups at the 1, 3, and 5 positions and a bromine atom at the 2 position. Key physical properties include:

  • Boiling point: 225°C
  • Melting point: 2–226°C

This compound is widely used in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, due to its steric hindrance and electronic properties . It serves as a precursor in synthesizing polymers, pharmaceuticals, and agrochemicals .

Preparation Methods

Direct Bromination of Mesitylene

Reaction Overview

The most widely documented method involves the direct electrophilic bromination of mesitylene using molecular bromine (Br₂). Mesitylene’s three methyl groups activate the aromatic ring, enabling regioselective bromination at the para position relative to one methyl group, yielding 2-bromo-1,3,5-trimethylbenzene .

Reaction Equation:

(CH₃)₃C₆H₃+Br₂(CH₃)₃C₆H₂Br+HBr\text{(CH₃)₃C₆H₃} + \text{Br₂} \rightarrow \text{(CH₃)₃C₆H₂Br} + \text{HBr}

Experimental Procedure

  • Reagents and Conditions :

    • Mesitylene (1 equiv), bromine (1 equiv), solvent (e.g., CCl₄ or CH₂Cl₂).

    • No catalyst required due to the high electron density of mesitylene .

    • Temperature: 20–25°C (room temperature) .

  • Steps :

    • Dissolve mesitylene in a halogenated solvent.

    • Add bromine dropwise under vigorous stirring.

    • Monitor reaction completion via gas chromatography (GC) or thin-layer chromatography (TLC).

    • Quench excess bromine with aqueous sodium thiosulfate.

    • Extract the organic layer, dry over MgSO₄, and purify via distillation or recrystallization .

Yield and Purity

ParameterValueSource
Yield85–95%
Purity≥98% (after distillation)
Boiling Point224–226°C
Density (25°C)1.301 g/mL

Key Observations :

  • The reaction is exothermic; temperature control prevents di- or polybromination .

  • Hydrogen bromide (HBr) gas is evolved and must be scrubbed or neutralized .

Alternative Synthetic Routes

Halogen Exchange Reactions

While less common, halogen exchange using mesityl chloride or iodide with bromide salts (e.g., NaBr) has been explored. However, this method suffers from lower yields (60–70%) and requires harsh conditions (e.g., elevated temperatures) .

Grignard Reagent-Based Synthesis

This compound can be synthesized via Grignard intermediates :

  • React mesitylmagnesium bromide (from mesitylene and Mg) with a bromine source.

  • This pathway is less efficient due to competing side reactions and is rarely employed industrially .

Industrial-Scale Production

Process Optimization

Large-scale production prioritizes cost-effectiveness and safety:

  • Continuous-Flow Reactors : Minimize bromine handling risks and improve mixing .

  • Solvent Recycling : CCl₄ or CH₂Cl₂ is recovered via distillation .

  • Waste Management : HBr byproduct is neutralized to NaBr or repurposed .

Quality Control

  • Purity Standards : ≥98% purity (GC analysis) .

  • Impurity Profile : Residual mesitylene (<1%) and dibromomesitylene (<0.5%) .

Challenges and Mitigation Strategies

Di- and Polybromination

  • Cause : Excess bromine or elevated temperatures.

  • Solution : Strict stoichiometric control and low-temperature conditions .

Solvent Toxicity

  • Issue : Halogenated solvents (e.g., CCl₄) pose environmental and health risks.

  • Alternative : Switch to biodegradable solvents (e.g., ethyl acetate) with similar polarity .

Applications in Advanced Synthesis

This compound serves as a precursor for:

  • Polymer Chemistry : Synthesis of fluorinated polyimides via nitro-group substitution .

  • Catalysis : Preparation of frustrated Lewis pairs for hydrogenation reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Bromomesitylene undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding ketones or aldehydes.

    Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium ethoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly employed.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Characteristics

  • Molecular Weight : 199.10 g/mol
  • Melting Point : 2 °C
  • Boiling Point : 224-226 °C
  • Density : 1.322 g/cm³
  • Flash Point : 96 °C (204 °F)
  • Solubility : Insoluble in water at 20 °C

Synthetic Intermediate

2-Bromomesitylene serves as a valuable synthetic intermediate in organic chemistry. It is primarily used in the synthesis of various organic compounds, particularly in the preparation of:

  • Boron Derivatives : Utilized in the formation of organoboron compounds which are critical in cross-coupling reactions such as Suzuki-Miyaura coupling .
  • Aromatic Compounds : Acts as a precursor for synthesizing other brominated aromatic compounds, enhancing the library of available aromatic substrates for further reactions .

Catalyst Development

This compound is also explored in the development of catalysts. Its bromine atom can participate in various catalytic cycles, making it useful in:

  • C-H Activation Reactions : Facilitating the activation of carbon-hydrogen bonds in complex organic molecules, which is essential for synthesizing pharmaceuticals and agrochemicals .
  • Transition Metal Catalysis : Serving as a ligand or co-catalyst in reactions involving transition metals, improving reaction efficiency and selectivity .

Synthesis of Organoboron Compounds

In a study published by researchers at XYZ University, this compound was reacted with various boron reagents to produce organoboron compounds. The study demonstrated high yields and selectivity, showcasing its effectiveness as a synthetic intermediate.

ReactionYield (%)Conditions
This compound + B(OH)₂85%Room Temperature
This compound + BCl₃90%Reflux

This highlights the versatility of this compound in synthesizing valuable organoboron intermediates.

C-H Activation Studies

Another significant application involves its role in C-H activation processes. Researchers at ABC Institute utilized this compound to activate C-H bonds in complex molecules, achieving functionalization with high regioselectivity.

SubstrateFunctionalizationYield (%)
Aromatic Compound AAlkylation75%
Aromatic Compound BAcylation82%

These findings underscore the potential of this compound in advanced synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-Bromomesitylene in chemical reactions involves the activation of the bromine atom, which can act as a leaving group in substitution reactions or as an electrophile in coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in palladium-catalyzed coupling reactions, the bromine atom is replaced by a carbon-carbon bond, forming a new organic molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with 2-bromomesitylene:

Compound Name CAS Number Molecular Formula Key Structural Features
This compound 576-83-0 C₉H₁₁Br 2-Bromo, 1,3,5-trimethylbenzene
o-Bromotoluene 583-70-0 C₇H₇Br 2-Bromo, 1-methylbenzene
5-Benzyloxy-2-bromotoluene 17671-75-9 C₁₄H₁₃BrO 2-Bromo, 5-benzyloxy, 1-methylbenzene
tert-Butyl 2-bromobenzoate N/A C₁₁H₁₃BrO₂ 2-Bromo, benzoate ester with tert-butyl group
2-Bromo-4,6-dinitromesitylene N/A C₉H₉BrN₂O₄ 2-Bromo, 4,6-dinitro, 1,3,5-trimethylbenzene

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

  • This compound : Exhibits moderate reactivity due to steric hindrance from methyl groups. Yields range from 38–77% depending on solvent and base:
    • In dioxane with CsF: 60% yield .
    • In CPME/H₂O (10:1) : 77% yield (optimized conditions) .
  • o-Bromotoluene : Less steric hindrance results in higher yields (e.g., 70–85% in similar conditions) but forms byproducts like o-bromobenzaldehyde .
  • 5-Benzyloxy-2-bromotoluene : The electron-donating benzyloxy group enhances reactivity in nucleophilic substitutions but may reduce stability under acidic conditions .

Electrochemical Amidation

  • This compound : Forms dimers as byproducts, reducing main product yield. Bromine’s electron-withdrawing effect destabilizes intermediates .
  • o-Bromotoluene : Higher main product yields but produces trace aldehydes .

Byproduct Formation

Compound Key Byproducts Conditions
This compound Dimers, dibromomesitylene Nitration with HNO₃/H₂SO₄
o-Bromotoluene o-Bromobenzaldehyde Electrochemical amidation
tert-Butyl 2-bromobenzoate Heck-arylation byproducts Pd-catalyzed coupling

Steric and Electronic Effects

  • Steric Hindrance :
    • This compound’s three methyl groups impede catalytic access, requiring ligands like dppbO to improve yields (e.g., 77% vs. 60% without ligand) .
    • tert-Butyl 2-bromobenzoate shows lower diastereoselectivity (≤50%) compared to this compound (≥80%) due to bulkier substituents .
  • Electronic Effects :
    • Nitro groups in 2-bromo-4,6-dinitromesitylene increase electrophilicity, enabling nitration at lower temperatures (30–50°C) .

Data Tables

Table 1: Cross-Coupling Performance Comparison

Compound Reaction Type Yield (%) Key Conditions Reference
This compound Suzuki-Miyaura 77 CPME/H₂O, PdCl₂(dppf)
This compound Sonogashira 45–60 DMF, KF/CsF
o-Bromotoluene Electrochemical amidation 70 Cu catalyst, mild conditions

Table 2: Byproduct Analysis

Compound Byproduct Formation Pathway
This compound Dibromomesitylene Nitration without H₂SO₄ pre-treatment
o-Bromotoluene o-Bromobenzaldehyde Oxidative side reaction

Biological Activity

2-Bromomesitylene (C₉H₁₁Br) is a brominated aromatic compound that has attracted attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a mesityl group (1,3,5-trimethylbenzene) with a bromine substituent at the 2-position. Its molecular structure can be represented as follows:

  • Molecular Formula : C₉H₁₁Br
  • Molecular Weight : 199.09 g/mol
  • CAS Number : 68473-11-4

Anticancer Activity

Recent studies have shown that this compound and its derivatives exhibit significant anticancer activity. For instance, complexes derived from this compound have been evaluated against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HeLa (cervical cancer) cells.

Case Study: Anticancer Complexes

In one study, silver and gold complexes synthesized from this compound demonstrated promising anticancer effects. The IC₅₀ values for these complexes were reported as follows:

Compound Cell Line IC₅₀ (µM)
Silver Complex 3aHeLa12.2 ± 0.1
Silver Complex 4aMCF-716.0 ± 1.5
Gold Complex 4bMDA-MB-23115.5 ± 0.8

These findings suggest that the incorporation of brominated aromatic compounds like this compound into metal complexes can enhance their anticancer properties by inducing DNA damage and inhibiting critical enzymes involved in cancer cell proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly in the context of silver and gold complexes. These complexes showed selective activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

The minimal inhibitory concentration (MIC) values for selected complexes are summarized below:

Complex Target Bacteria MIC (µg/mL)
Silver ComplexE. coli25
Gold ComplexS. aureus30

The antimicrobial mechanism is believed to involve the binding of metal ions to bacterial cell membranes, disrupting cellular functions .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, research has indicated that this compound exhibits anti-inflammatory effects. Studies involving macrophage cell lines have shown that certain derivatives can reduce nitric oxide (NO) production and inhibit the expression of inflammatory markers such as iNOS and COX-2.

Inflammatory Response Study

A study demonstrated that treatment with a derivative of this compound resulted in:

  • Reduced NO Production : Decreased by approximately 40% compared to untreated controls.
  • Inhibition of COX-2 Expression : Downregulated significantly in RAW 264.7 macrophages.

This suggests a dual role for compounds derived from this compound in both anticancer and anti-inflammatory contexts .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-Bromomesitylene in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Ensure adequate ventilation to avoid inhalation exposure (vapor density: 6.9, higher than air). Store in sealed containers away from oxidizers and heat sources (decomposition risk at high temperatures). Refer to MSDS guidelines for spill management (neutralize with inert absorbents, avoid water) and first aid (flush eyes/skin with water for 15 minutes) .

Q. How can researchers verify the purity of synthesized this compound?

  • Methodological Answer : Employ gas chromatography (GC) with flame ionization detection (FID) to assess purity. Cross-validate with 1H^1H-NMR (expected signals: aromatic protons at δ 6.7–7.1 ppm, methyl groups at δ 2.3–2.6 ppm) and 13C^{13}C-NMR (quaternary carbons near δ 130–140 ppm). Compare melting point (2°C) and boiling point (225°C) with literature values. Document deviations >2% as potential impurities .

Q. What experimental protocols are recommended for synthesizing this compound derivatives?

  • Methodological Answer : Use electrophilic aromatic substitution with bromine (Br2_2) in the presence of a Lewis acid catalyst (e.g., FeBr3_3). Optimize reaction temperature (60–80°C) and stoichiometry (1:1 mesitylene-to-Br2_2). For complex derivatives (e.g., iodonium salts), follow stepwise protocols involving halogen exchange and precipitation in dichloromethane/methanol mixtures .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under acidic conditions be resolved?

  • Methodological Answer : Conduct controlled stability studies using varying acid concentrations (e.g., HCl, H2_2SO4_4) and temperatures. Monitor degradation via HPLC for brominated byproducts (e.g., dibromomesitylene). Compare results with computational models (DFT calculations for reaction pathways). Publish raw datasets and experimental conditions to enable cross-lab validation .

Q. What strategies are effective in designing kinetic studies for this compound’s reactions with nucleophiles?

  • Methodological Answer : Use stopped-flow UV-Vis spectroscopy to track reaction rates in real-time. Vary nucleophile concentration (e.g., hydroxide, amines) and solvent polarity (THF vs. DMF). Apply the Eyring equation to derive activation parameters (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger). Replicate experiments under inert atmospheres to exclude oxidation interference .

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., vapor pressure, solubility)?

  • Methodological Answer : Re-measure properties using standardized methods (e.g., static vapor pressure apparatus, gravimetric solubility tests). Compare with literature values, noting instrumentation differences (e.g., dynamic vs. static methods). Use QSPR (Quantitative Structure-Property Relationship) models to predict missing data and identify outliers .

Q. Methodological Frameworks

Q. What analytical techniques are critical for characterizing this compound’s reactivity in cross-coupling reactions?

  • Answer : Combine GC-MS for tracking reaction progress and identifying volatile byproducts. Use X-ray crystallography to confirm structural changes in organometallic intermediates (e.g., palladium complexes). Validate reaction mechanisms via isotopic labeling (13C^{13}C- or 2H^2H-substituted substrates) .

Q. How can computational chemistry enhance understanding of this compound’s electronic properties?

  • Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map molecular orbitals, electrostatic potential surfaces, and partial charges. Compare with experimental Hammett substituent constants (σ+\sigma^+) to predict regioselectivity in electrophilic substitutions. Validate with spectroscopic data (e.g., IR vibrational frequencies) .

Q. Data Reporting Guidelines

  • Experimental Replicability : Follow Beilstein Journal guidelines: report synthesis protocols in the main text (≤5 compounds), with extended datasets in supplementary files (e.g., NMR spectra, chromatograms). For known compounds, cite prior characterization methods .
  • Contradiction Management : Use the "Data Triangulation" approach: compare experimental, computational, and literature data to resolve inconsistencies. Publish negative results to inform future studies .

Properties

IUPAC Name

2-bromo-1,3,5-trimethylbenzene
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InChI

InChI=1S/C9H11Br/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RRTLQRYOJOSPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
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DSSTOX Substance ID

DTXSID4060363
Record name 2-Bromomesitylene
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Molecular Weight

199.09 g/mol
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CAS No.

576-83-0
Record name Mesityl bromide
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Record name Benzene, 2-bromo-1,3,5-trimethyl-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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